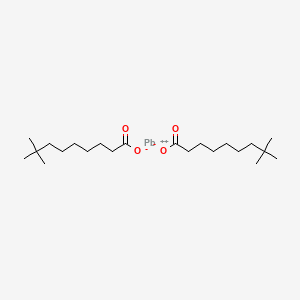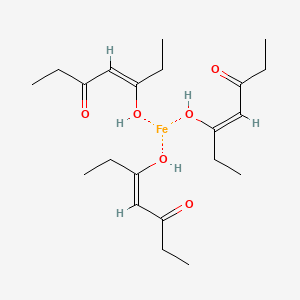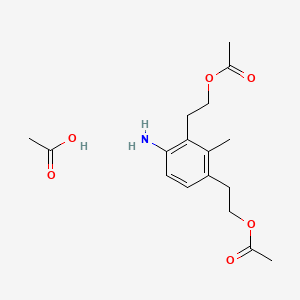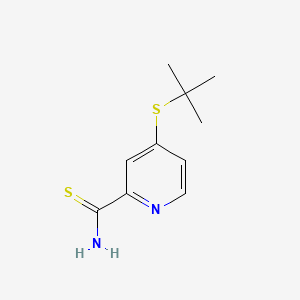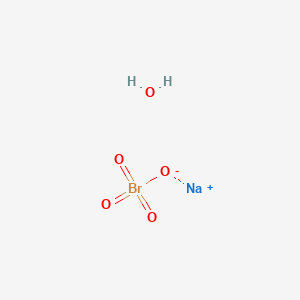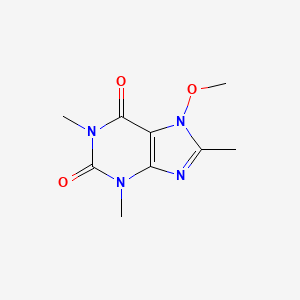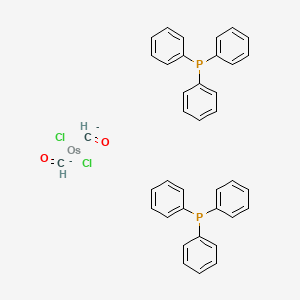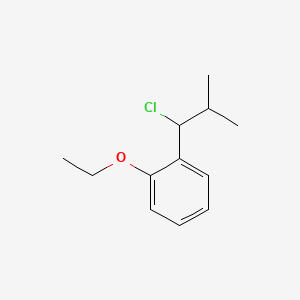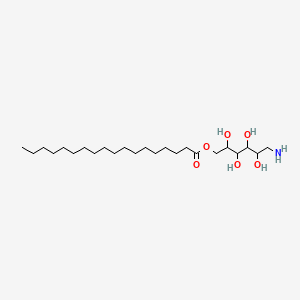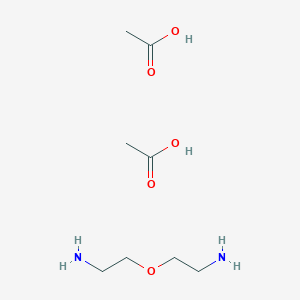
acetic acid;2-(2-aminoethoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-aminoethoxy)ethanamine typically involves the reaction of 2-aminoethanol with chloroacetic acid. The process can be summarized in the following steps :
Step 1: Synthesis of 2-(2-chloroethoxy)ethanol by reacting 2-aminoethanol with chloroacetic acid in the presence of a base such as potassium carbonate.
Step 2: The intermediate product is then reacted with sodium bromide and dibenzylamine in acetonitrile at elevated temperatures to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(2-aminoethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(2-aminoethoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-(2-aminoethoxy)ethanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)propanoic acid
- 2-(2-(2-aminoethoxy)ethoxy)butanoic acid
Uniqueness
Acetic acid;2-(2-aminoethoxy)ethanamine is unique due to its specific structure, which combines an aminoethoxy group with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
1375090-12-2 |
|---|---|
Molekularformel |
C8H20N2O5 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
acetic acid;2-(2-aminoethoxy)ethanamine |
InChI |
InChI=1S/C4H12N2O.2C2H4O2/c5-1-3-7-4-2-6;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
SGCIOJPDUQHHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(COCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


